2-(2,5-DIMETHYLBENZAMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
CAS No.: 888411-49-2
Cat. No.: VC5228081
Molecular Formula: C19H22N2O2S
Molecular Weight: 342.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888411-49-2 |
|---|---|
| Molecular Formula | C19H22N2O2S |
| Molecular Weight | 342.46 |
| IUPAC Name | 2-[(2,5-dimethylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C19H22N2O2S/c1-10-4-6-12(3)14(8-10)18(23)21-19-16(17(20)22)13-7-5-11(2)9-15(13)24-19/h4,6,8,11H,5,7,9H2,1-3H3,(H2,20,22)(H,21,23) |
| Standard InChI Key | SJAMWCBLZYJCPR-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC(=C3)C)C |
Introduction
Synthesis and Preparation
The synthesis of such compounds often involves multi-step reactions, including amide formation and ring closure reactions. For example, starting materials could include 2,5-dimethylbenzoic acid and a derivative of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The reaction might involve activating the carboxylic acid group to form an amide bond with an amine derivative of the tetrahydrobenzothiophene.
Potential Applications
Benzamides and their derivatives are known for their biological activities, including analgesic, antitumor, and anti-inflammatory effects. Tetrahydrobenzothiophene derivatives also exhibit various pharmacological properties. Therefore, compounds combining these structures could potentially show interesting biological activities.
Research Findings
While specific research findings on 2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are not available, related compounds have shown promise in medical applications. For instance, derivatives of tetrahydrobenzothiophene have been studied for their analgesic effects, surpassing those of standard drugs like metamizole .
Data Tables
Given the lack of specific data on this compound, we can provide a general table comparing some properties of related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume